molecular formula C18H17BrO B11708480 (2E)-3-(4-bromophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one

(2E)-3-(4-bromophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one

Cat. No.: B11708480
M. Wt: 329.2 g/mol
InChI Key: MPWTXJOUZYFHNU-RMKNXTFCSA-N
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Description

(2E)-3-(4-bromophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and three methyl groups on the other phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-bromoacetophenone and 2,4,6-trimethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(4-bromophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one: Similar structure with a chlorine atom instead of a bromine atom.

    (2E)-3-(4-fluorophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one: Similar structure with a fluorine atom instead of a bromine atom.

    (2E)-3-(4-methylphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one: Similar structure with a methyl group instead of a bromine atom.

Uniqueness

The presence of the bromine atom in (2E)-3-(4-bromophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one imparts unique chemical reactivity and potential biological activity compared to its analogs with different substituents. The bromine atom can participate in specific interactions and reactions that may not be possible with other substituents.

Properties

Molecular Formula

C18H17BrO

Molecular Weight

329.2 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H17BrO/c1-12-10-13(2)18(14(3)11-12)17(20)9-6-15-4-7-16(19)8-5-15/h4-11H,1-3H3/b9-6+

InChI Key

MPWTXJOUZYFHNU-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C(=O)/C=C/C2=CC=C(C=C2)Br)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C=CC2=CC=C(C=C2)Br)C

Origin of Product

United States

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